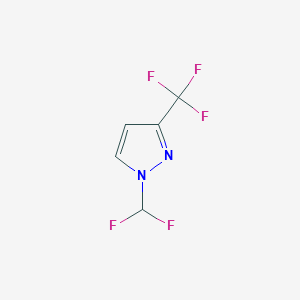

1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole

Description

Properties

IUPAC Name |

1-(difluoromethyl)-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F5N2/c6-4(7)12-2-1-3(11-12)5(8,9)10/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFFOJTKPUOGNDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1C(F)(F)F)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F5N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of 1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole are carbon-centered radical intermediates. The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials.

Mode of Action

This compound interacts with its targets through a process known as trifluoromethylation. This process involves the addition of a trifluoromethyl group to carbon-centered radical intermediates.

Biochemical Pathways

The trifluoromethylation process affects the biochemical pathways involving carbon-centered radical intermediates. The addition of the trifluoromethyl group can lead to the formation of new compounds with potential applications in various fields such as pharmaceuticals, agrochemicals, and materials.

Pharmacokinetics

The presence of the trifluoromethyl group can potentially influence the compound’s absorption, distribution, metabolism, and excretion (adme) properties. The trifluoromethyl group is known to enhance the stability and lipophilicity of compounds, which can improve their bioavailability.

Result of Action

The result of the action of this compound is the formation of new compounds through the process of trifluoromethylation. These new compounds can have diverse applications in pharmaceuticals, agrochemicals, and materials.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other reactive species can affect the trifluoromethylation process. Additionally, the physical conditions such as temperature and pressure can also influence the reaction.

Biochemical Analysis

Biochemical Properties

1-(Difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s difluoromethyl and trifluoromethyl groups can form strong interactions with active sites of enzymes, potentially inhibiting or modifying their activity. For example, it has been observed that fluorinated compounds can interact with cytochrome P450 enzymes, leading to changes in their catalytic activity. Additionally, this compound may interact with proteins involved in signal transduction pathways, affecting their function and downstream signaling events.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of fluorinated groups in the compound can alter the activity of kinases and phosphatases, which are key regulators of cell signaling pathways. This modulation can lead to changes in gene expression patterns, affecting cellular responses to external stimuli. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolites through various pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to active sites of enzymes, either inhibiting or activating their function. For example, the difluoromethyl and trifluoromethyl groups can form hydrogen bonds and van der Waals interactions with amino acid residues in the enzyme’s active site, leading to changes in enzyme activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other reactive species. Studies have shown that fluorinated compounds can be relatively stable under physiological conditions, but they may degrade over time, leading to changes in their biological activity. Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in gene expression and metabolic activity.

Biological Activity

1-(Difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole is a fluorinated heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry and agrochemicals.

Chemical Structure and Properties

The compound's molecular formula is C₁₁H₈F₅N₂O, characterized by a pyrazole ring with difluoromethyl and trifluoromethyl substituents. The high degree of fluorination enhances its stability and bioactivity, making it an interesting candidate for various pharmacological applications.

Enzyme Inhibition

This compound has been identified as a potent inhibitor of several enzymes, notably:

- Succinate Dehydrogenase (SDH) : This enzyme plays a critical role in the mitochondrial electron transport chain. The inhibition of SDH disrupts the tricarboxylic acid cycle, leading to reduced energy production in cells. This mechanism has been linked to antifungal activity by impairing fungal growth and reproduction.

- Cytochrome P450 Enzymes : These enzymes are crucial for drug metabolism. The interaction with cytochrome P450 can influence the pharmacokinetics and toxicity profiles of drugs processed through these pathways.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Effect | IC50 Value |

|---|---|---|

| Inhibition of Succinate Dehydrogenase | Disruption of TCA cycle | Not specified |

| Interaction with Cytochrome P450 | Altered drug metabolism | Not specified |

| Antifungal Activity | Impaired fungal growth | Not specified |

Antifungal Applications

Research indicates that this compound exhibits significant antifungal properties through its inhibition of succinate dehydrogenase. This has been demonstrated in various in vitro studies where the compound effectively reduced fungal viability.

Pharmacokinetic Studies

Studies involving cytochrome P450 interactions suggest that this compound may alter the metabolism of co-administered drugs, potentially leading to increased efficacy or toxicity. Further research is necessary to elucidate the specific pathways affected and the implications for drug development.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Used as an intermediate for fungicides; inhibits SDH | Antifungal |

| 5-Fluoro-1-methyl-3-difluoromethyl-1H-pyrazole-4-carbaldehyde | Intermediate for fungicides; shows antimicrobial properties | Antimicrobial |

| 3-(Trifluoromethyl)-1-methyl-1H-pyrazole | Exhibits high metabolic stability; used in agrochemical applications | Various biological activities |

Scientific Research Applications

Medicinal Chemistry

Fluorinated pyrazoles, including 1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole, are pivotal in drug discovery due to their unique pharmacological properties. The incorporation of fluorine enhances the metabolic stability and bioavailability of compounds.

- Antimicrobial Agents : Research indicates that derivatives of fluorinated pyrazoles exhibit significant antibacterial and antifungal activities. For instance, certain pyrazole derivatives have been synthesized and tested against various pathogens, showing promising results in inhibiting bacterial growth .

- Anti-cancer Properties : Some studies have reported that fluorinated pyrazoles can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation .

Agrochemistry

The role of this compound in agrochemicals is notable, particularly as a building block for developing novel pesticides.

- Pesticide Development : Pyrazole derivatives have been utilized in synthesizing effective fungicides and herbicides. For example, compounds derived from this pyrazole have shown efficacy against various agricultural pests while maintaining low toxicity to non-target organisms .

- Mechanism of Action : The mode of action for these agrochemicals typically involves interference with the biological processes of pests, such as disrupting metabolic pathways or inhibiting growth .

Case Studies

Several case studies illustrate the practical applications and effectiveness of this compound.

- Case Study 1: Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited potent activity, suggesting potential for development into new antibiotics .

- Case Study 2: Agricultural Application : In field trials, a fluorinated pyrazole-based pesticide was tested against common agricultural pests. The results indicated a significant reduction in pest populations while showing minimal impact on beneficial insects .

Comparison with Similar Compounds

Structural and Substituent Effects

The pyrazole scaffold is highly modular, with substituents at positions 1, 3, 4, and 5 dictating physicochemical and biological properties. Key comparisons include:

Key Trends :

- Position 1 : Bulky or electron-deficient groups (e.g., aryl, -CF₂H) enhance thermal stability and target binding .

- Position 3 : -CF₃ groups increase electronegativity, improving resistance to oxidative degradation compared to -CF₂H .

- Dual Fluorination : Combining -CF₂H and -CF₃ (as in the target compound) may synergistically optimize lipophilicity and bioavailability .

Physicochemical Properties

Fluorination significantly alters melting points, solubility, and acidity:

Insights :

- The target compound’s dual fluorination likely reduces aqueous solubility compared to mono-fluorinated analogs, favoring membrane penetration in agrochemical applications .

Agrochemicals:

- SDHI Fungicides : Derivatives like 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) are intermediates in SDHI fungicides, where -CF₂H/-CF₃ groups disrupt fungal succinate dehydrogenase .

- Herbicidal Activity : Pyrazolecarboxamides with -CF₃ at position 3 (e.g., compound 5k) exhibit >90% inhibition of Stellaria media at 150 g/ha .

Pharmaceuticals:

- Anti-inflammatory Analogs : Trifluoromethyl pyrazoles are key motifs in Celecoxib-like sulfonamides, with -CF₃ improving COX-2 selectivity .

- Antimicrobials : Fluorinated pyrazoles show dual antimalarial/antileishmanial activity (e.g., compound 3: 70.26% Plasmodium suppression) .

Comparison with Target Compound: While the target compound’s bioactivity data are absent in the evidence, its structural analogs suggest potent agrochemical utility due to dual fluorination.

Preparation Methods

Cyclization of Fluorinated β-Diketones with Methylhydrazine

One well-documented approach involves the preparation of alkyl difluoroacetoacetates, followed by ring closure with methylhydrazine under mild basic conditions to form fluorinated pyrazoles:

- Stepwise Process:

- Acidification of sodium enolate of alkyl difluoroacetoacetate by carbonic acid generated in situ (CO₂ + H₂O) yields alkyl difluoroacetoacetate with 75-80% yield after fractional distillation.

- This intermediate reacts with trialkyl orthoformate in acetyl anhydride to form alkyl 2-alkomethylene-4,4-difluoro-3-oxobutyrate.

- The ring-closing reaction is carried out in a biphasic system using weak bases such as sodium or potassium carbonate/bicarbonate at low temperatures (-20 °C to 0 °C).

- The crude product is dissolved in an organic solvent (e.g., toluene), added slowly to the aqueous base solution containing methylhydrazine, and stirred for 1-3 hours.

- The final pyrazole precipitates with high purity (~99.9%) and is isolated by filtration.

Carbointercalation and Halogenation Route Using Difluorochloromethane and Carbon Monoxide

A novel industrially scalable method involves:

- Carbointercalation Reaction:

- Difluorochloromethane, carbon monoxide, and methylhydrazine are reacted in the presence of a palladium catalyst and sodium formate to form an intermediate.

- Halogenation:

- The intermediate is halogenated using bromine in N,N-dimethylformamide at low temperature (-5 to 0 °C).

- Cyclization:

- The halogenated intermediate reacts with propiolic acid and a base (e.g., triethylamine, potassium bicarbonate, sodium hydroxide) to form 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

- This method is noted for:

One-Pot Synthesis Using Di-Boc Trifluoromethylhydrazine

Recent research demonstrates a one-pot approach for N-trifluoromethyl pyrazoles that could be adapted for this compound:

Claisen Condensation and Subsequent Cyclization

Another method involves:

- Claisen condensation of ethyl difluoroacetate to form ethyl fluoroacetate derivatives.

- Condensation with methylhydrazine under controlled low temperatures (-25 °C to -20 °C).

- Purification by recrystallization to yield 3-trifluoromethyl-1-methyl-4-acetylpyrazole with yields around 90%.

Comparative Summary of Preparation Methods

Detailed Research Findings and Notes

- The ring-closing step is critical and often performed at low temperatures to control reaction rates and suppress side reactions.

- Use of weak bases like sodium bicarbonate or carbonate in biphasic systems facilitates clean cyclization and easy product isolation.

- The carbointercalation method uses palladium catalysts (e.g., Pd(dppf)Cl₂, Pd(OAc)₂) combined with phosphine ligands to improve yield and selectivity.

- Halogenation steps require careful temperature control to avoid over-halogenation or decomposition.

- The environmental impact is minimized in industrial processes by reducing waste gases, wastewater, and solid waste.

- Purification typically involves extraction, vacuum evaporation, and recrystallization to achieve >98% purity.

- The one-pot methods with trifluoromethylhydrazine derivatives offer rapid access to diverse pyrazole derivatives but require handling of unstable intermediates.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole, and how do reaction conditions influence regioselectivity?

- Methodological Answer : The compound can be synthesized via cyclocondensation of fluorinated hydrazines with β-diketones or β-keto esters. For example, 1-bromodifluoromethyl intermediates (e.g., 1-bromodifluoromethyl-3-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazole) can undergo nucleophilic substitution with trifluoromethylating agents like CFCu or CFSiMe under catalytic conditions . Regioselectivity is controlled by steric and electronic factors: electron-withdrawing groups (e.g., -CF) at the 3-position stabilize the pyrazole ring, while bulky substituents at the 1-position favor kinetic control .

Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation of fluorinated pyrazoles?

- Methodological Answer :

- X-ray crystallography : Resolves regiochemistry and confirms substitution patterns. For example, P-1 space group symmetry in related compounds (e.g., C20H19F3N2O4) allows precise determination of bond angles and torsion angles .

- : Distinguishes between difluoromethyl (-CFH) and trifluoromethyl (-CF) groups due to distinct chemical shifts (-80 to -90 ppm for -CF, -120 ppm for -CFH) .

- GC-MS : Validates purity and identifies byproducts, particularly in reactions involving halogenated intermediates .

Q. What are the key physicochemical properties influencing solubility and stability in biological assays?

- Methodological Answer :

- LogP : High lipophilicity (LogP ~2.5–3.0) due to -CF and -CFH groups requires formulation with co-solvents (e.g., DMSO/PBS mixtures) for in vitro assays .

- Hydrolytic stability : The difluoromethyl group is susceptible to hydrolysis under alkaline conditions (pH >9), necessitating buffered solutions at neutral pH for long-term storage .

Advanced Research Questions

Q. How can the positions of fluorinated substituents be optimized to enhance target binding in enzyme inhibition studies?

- Methodological Answer :

- Structure-activity relationship (SAR) : Replace -CF at the 3-position with bulkier groups (e.g., -CFCF) to improve hydrophobic interactions with enzyme pockets, as seen in COX-2 inhibitors like celecoxib derivatives .

- Docking simulations : Use molecular dynamics to predict binding modes. For example, the -CFH group at the 1-position may form hydrogen bonds with catalytic residues (e.g., His75 in tubulin) .

- In vitro validation : Compare IC values against isoforms (e.g., COX-1 vs. COX-2) to assess selectivity .

Q. How can contradictory biological activity data across studies be systematically resolved?

- Methodological Answer :

- Assay standardization : Control variables such as cell line (e.g., HEK293 vs. HeLa), incubation time, and ATP concentration in kinase assays .

- Metabolite profiling : Use LC-MS to identify active metabolites (e.g., oxidative defluorination products) that may contribute to off-target effects .

- Cross-study meta-analysis : Pool data from structurally analogous compounds (e.g., 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide) to identify trends in substituent effects .

Q. What strategies mitigate fluorinated byproduct formation during large-scale synthesis?

- Methodological Answer :

- Catalyst optimization : Replace Pd(PPh) with Pd(OAc)/Xantphos systems to suppress β-hydride elimination, reducing perfluoroalkene byproducts .

- Solvent selection : Use DMF/HO mixtures to stabilize intermediates and minimize polyfluorinated dimerization .

- In-line monitoring : Employ FTIR to detect early-stage byproducts (e.g., 3,5-bis(trifluoromethyl)pyrazole) and adjust reaction stoichiometry .

Q. How do fluorinated pyrazoles interact with radiopharmaceutical tracers for non-invasive imaging?

- Methodological Answer :

- Radiolabeling : Incorporate via nucleophilic aromatic substitution (e.g., 5-(4-[125I]iodophenyl)-1H-pyrazole derivatives) to track biodistribution in positron emission tomography (PET) .

- Ex vivo validation : Compare tracer uptake in target tissues (e.g., inflamed joints) versus controls using autoradiography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.